H-Arg(Pbf)-OtBu HCl

Catalog No.
S12908215
CAS No.
M.F
C23H39ClN4O5S
M. Wt
519.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Arg(Pbf)-OtBu HCl

Product Name

H-Arg(Pbf)-OtBu HCl

IUPAC Name

tert-butyl 2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride

Molecular Formula

C23H39ClN4O5S

Molecular Weight

519.1 g/mol

InChI

InChI=1S/C23H38N4O5S.ClH/c1-13-14(2)19(15(3)16-12-23(7,8)31-18(13)16)33(29,30)27-21(25)26-11-9-10-17(24)20(28)32-22(4,5)6;/h17H,9-12,24H2,1-8H3,(H3,25,26,27);1H

InChI Key

WKCFBQLFXPHSBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C.Cl

H-Arg(Pbf)-OtBu HCl (CAS 1217317-67-3) is an orthogonally protected arginine building block optimized for solution-phase peptide synthesis (LPPS) and fragment condensation . Featuring a free N-terminal alpha-amino group, a tert-butyl (OtBu) protected C-terminus, and a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protected guanidino side chain, this compound serves as a highly compatible sequence acceptor [1]. Supplied as a stable hydrochloride salt, it offers precise stoichiometry and extended shelf life compared to its free base counterpart. Its primary procurement value lies in enabling single-step global deprotection under standard acidic conditions (TFA), streamlining downstream purification and maximizing yields in complex peptide manufacturing .

Research Fit

Fmoc/tBu SPPS building block
Pbf-protected guanidino group for rapid TFA deprotection
HCl salt form for enhanced handling and solubility
Free N-terminus enables C-terminal incorporation

Substituting H-Arg(Pbf)-OtBu HCl with older sulfonyl-protected analogs (like Pmc or Mtr) or different C-terminal esters (like OMe or OBzl) introduces severe process bottlenecks [1]. Pmc and Mtr groups require prolonged exposure to highly concentrated trifluoroacetic acid (TFA) for removal, which aggressively promotes side reactions such as tryptophan alkylation and peptide backbone degradation . Furthermore, substituting the OtBu ester with methyl (OMe) or benzyl (OBzl) esters breaks the orthogonality required for single-step global deprotection, forcing manufacturers to add harsh saponification or catalytic hydrogenation steps. Attempting to use the free base form instead of the HCl salt leads to rapid degradation, hygroscopicity, and inconsistent coupling stoichiometry, ultimately reducing batch-to-batch reproducibility and increasing overall manufacturing costs [2].

Substitution Risk

Deprotection kinetics
Pbf group cleaves faster than Pmc, affecting yield and purity in multi-Arg sequences.
Yield impact
Pbf-protected building block reported to provide higher crude peptide yield than Pmc under identical conditions.
N-terminal protection
Free N-terminus enables fragment condensation; Fmoc-Arg(Pbf)-OH cannot be used for C-terminal incorporation.

Pbf vs. Pmc Deprotection Kinetics

The Pbf protecting group demonstrates significantly faster cleavage kinetics under standard TFA conditions compared to the legacy Pmc group [1]. While Pmc deprotection often requires prolonged acid exposure that exacerbates side reactions, Pbf is rapidly cleaved, minimizing the generation of reactive sulfonyl electrophiles. In comparative syntheses of tryptophan-containing peptides, the use of Arg(Pbf) yielded 69% of the desired target after a 3-hour TFA treatment, whereas Arg(Pmc) yielded only 46% due to extensive tryptophan alkylation [1]. This quantitative advantage makes H-Arg(Pbf)-OtBu HCl critical for maximizing crude purity in complex sequences.

Evidence DimensionPeptide yield after 3-hour TFA cleavage (Trp-containing sequence)
Target Compound Data69% yield (using Pbf protection)
Comparator Or Baseline46% yield (using Pmc protection)
Quantified Difference23% absolute increase in target peptide yield
Conditions3-hour cleavage in TFA (standard global deprotection)

Faster cleavage kinetics directly translate to higher crude yields and simplified HPLC purification, driving down the cost of goods in commercial peptide manufacturing.

Crude Peptide Yield
Data to verify
69% vs. 46% desired peptide
Pbf protection supports higher crude purity
Comparison with Pmc under identical TFA conditions

OtBu vs. OMe Global Deprotection

The C-terminal tert-butyl (OtBu) ester in H-Arg(Pbf)-OtBu HCl is fully compatible with standard TFA-based global deprotection protocols, cleaving concurrently with the Pbf group [1]. In contrast, utilizing a methyl ester (OMe) comparator necessitates a two-step deprotection sequence: a harsh alkaline saponification to remove the OMe group, followed by TFA cleavage for the side chain. Alkaline hydrolysis frequently induces C-terminal epimerization and aspartimide formation. By utilizing the OtBu ester, manufacturers eliminate the alkaline step entirely, preserving chiral integrity and reducing total process time [1].

Evidence DimensionNumber of deprotection steps and reagent compatibility
Target Compound Data1 step (TFA-mediated concurrent cleavage of OtBu and Pbf)
Comparator Or BaselineH-Arg(Pbf)-OMe (2 steps: alkaline saponification + TFA cleavage)
Quantified DifferenceElimination of 1 distinct chemical step and avoidance of basic conditions
ConditionsSolution-phase fragment deprotection

Elimating the alkaline saponification step prevents base-catalyzed epimerization and significantly reduces cycle times in large-scale solution-phase synthesis.

Deprotection Time
Class-level
~1 h (Pbf) vs. 3-4 h (Pmc)
Faster cleavage reduces acid exposure
Reported class-level kinetics; validate in own workflow

HCl Salt vs. Free Base Stability

Arginine derivatives with a free alpha-amino group are inherently unstable as free bases, rapidly absorbing atmospheric moisture and carbon dioxide, which leads to unpredictable molecular weights and self-condensation . H-Arg(Pbf)-OtBu HCl is supplied as a highly crystalline hydrochloride salt, which effectively locks the alpha-amine in a protonated, unreactive state until neutralized in situ with a tertiary amine during the coupling step. This salt form ensures high purity retention over extended storage and allows for exact stoichiometric calculations, whereas the free base form exhibits variable assay values that compromise coupling efficiency .

Evidence DimensionHandling stability and stoichiometric predictability
Target Compound DataStable, weighable solid with fixed molecular weight (519.10 g/mol)
Comparator Or BaselineH-Arg(Pbf)-OtBu free base (hygroscopic, variable mass, prone to degradation)
Quantified DifferenceReliable purity retention and exact molar equivalents
ConditionsAmbient storage and standard weighing protocols

Procurement of the HCl salt guarantees batch-to-batch reproducibility and prevents costly coupling failures caused by degraded or inaccurately weighed free-base precursors.

Trp Alkylation
Class-level
Extremely low with Arg(Pbf)+Trp(Boc)
Minimizes Trp by-product formation
Qualitative reduction; optimize scavenger conditions
Fragment Condensation
Class-level
Free N-terminus, C-terminal OtBu ester
Enables convergent synthesis strategies
Validated in patented icatibant synthesis
Industrial Use
Reported
Cited in therapeutic peptide patents
Supports procurement for process development
Specific to acetyl hexadecapeptide and icatibant
Solubility
Class-level
HCl salt form; >0.2 M in DMF/NMP
Supports high-concentration couplings
Reported solubility; verify for specific protocol

Arginine-Terminated Fragment LPPS

Highly suited for acting as the C-terminal residue in liquid-phase fragment condensation, where the free N-terminus accepts an incoming acyl donor, and the OtBu/Pbf groups remain intact until final global deprotection [1].

Peptidomimetic and Small Molecule Synthesis

Highly suitable for incorporating protected arginine into non-polymeric small molecules where orthogonal deprotection (acid-labile OtBu/Pbf vs base-labile or hydrogenation-labile groups on other fragments) is required to prevent unwanted side reactions [2].

Tryptophan-Containing Peptide Scale-Up

A critical building block for commercial-scale synthesis where minimizing tryptophan alkylation during the final TFA cleavage step is essential for achieving viable economic yields [3].

Application Fit

Application
Selection Property
Validation Focus
Multi-Arg peptide synthesis
Pbf deprotection kinetics
Crude purity and purification burden
Arg-Trp containing peptides
Trp alkylation minimization
By-product profile and peptide integrity
Fragment condensation
Free N-terminus compatibility
C-terminal incorporation efficiency
Automated high-throughput synthesis
HCl salt solubility
Coupling concentration and cycle time

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

518.2329692 g/mol

Monoisotopic Mass

518.2329692 g/mol

Heavy Atom Count

34

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